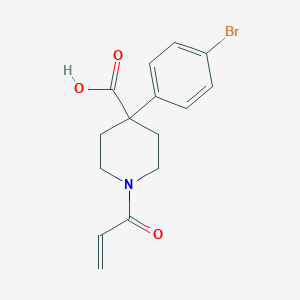

4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid

Description

4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is a brominated piperidine derivative featuring a propenoyl substitution at the nitrogen atom and a carboxylic acid group at the 4-position of the piperidine ring. This compound is of interest in pharmaceutical chemistry, particularly as a precursor for enzyme inhibitors or intermediates in drug synthesis. Its structural complexity necessitates advanced spectroscopic techniques (e.g., NMR, IR) for characterization, as seen in analogous compounds .

Properties

IUPAC Name |

4-(4-bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3/c1-2-13(18)17-9-7-15(8-10-17,14(19)20)11-3-5-12(16)6-4-11/h2-6H,1,7-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMPWLADHATGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a valuable intermediate in cross-coupling reactions.

Biology: In biological research, 4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to therapeutic outcomes. The exact mechanism would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid with structurally related brominated compounds:

Key Observations :

- Heterocyclic Core : The piperidine ring in the target compound and its benzyl-substituted analog contrasts with the thiazolidine and thiophene cores in others. Piperidine derivatives often exhibit enhanced conformational flexibility, which may improve binding to biological targets.

- Substituent Effects: The propenoyl group in the target compound introduces α,β-unsaturated ketone reactivity, enabling Michael addition or nucleophilic attack. In contrast, the benzyl group in enhances lipophilicity, while the tosyl group in provides steric bulk and electron-withdrawing effects.

- Halogen Variation : The chlorophenyl analog replaces bromine with chlorine, reducing molecular weight and altering halogen-bonding strength (Cl < Br in polarizability).

Spectral and Physicochemical Properties

- IR Spectroscopy: The target compound’s carboxylic acid group is expected to show strong υ(C=O) absorption near 1700 cm⁻¹, similar to 2-(4-hydroxyphenyl)-5-(4-methoxyphenyl)thieno[2,3-b]pyridine-3-carboxylic acid . The propenoyl group may introduce additional υ(C=O) bands at ~1680–1745 cm⁻¹.

- 1H NMR: Signals for the piperidine ring protons (δ 1.5–3.8 ppm) and propenoyl vinyl protons (δ 5–6 ppm) would distinguish it from thiazolidine derivatives (e.g., δ 3.0–5.5 ppm for diastereotopic protons in ).

Hydrogen Bonding and Crystal Packing

The carboxylic acid group facilitates hydrogen-bonded dimer formation, as described in Etter’s graph set analysis . The bromophenyl group may engage in halogen bonding with electron-rich atoms (e.g., carbonyl oxygen), influencing crystal packing. In contrast, thiazolidine derivatives exhibit weaker hydrogen bonding due to sulfur’s lower electronegativity.

Biological Activity

4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound appears to be linked to its structural properties, particularly the bromophenyl group and the carboxylic acid moiety. These functional groups can interact with biological targets such as enzymes and receptors, potentially modulating their activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, a related compound was shown to induce apoptosis in cancer cell lines through cell cycle arrest at the G1 phase, suggesting a similar potential for the target compound. The mechanism involves interaction with key kinases, leading to inhibition of cancer cell proliferation .

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial activity. For example, derivatives containing bromophenyl groups have been reported to exhibit enhanced antibacterial effects compared to their non-brominated counterparts. This suggests that this compound may also possess antimicrobial properties worth exploring further .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Enhanced antibacterial activity | |

| Enzyme Inhibition | Potential inhibition of kinase activity |

Detailed Research Findings

- Anticancer Studies :

- Molecular Docking Studies :

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid?

- Methodology : Begin with 4-(4-Bromophenyl)piperidine hydrochloride (CAS 769944-79-8, >95% purity) as a precursor . React with acryloyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) to introduce the prop-2-enoyl moiety. Purify via silica gel chromatography (ethyl acetate/hexane gradient) and confirm acylation via TLC. The carboxylic acid group may require protection (e.g., tert-butyl ester) during synthesis, followed by deprotection using TFA .

- Validation : Monitor reaction progress via LC-MS and confirm final structure using 1H/13C NMR (e.g., δ ~6.5 ppm for acryloyl protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. Which analytical techniques are critical for structural confirmation?

- Techniques :

- NMR Spectroscopy : Assign peaks for the bromophenyl (δ ~7.3–7.6 ppm), piperidine (δ ~3.0–4.0 ppm), and acryloyl (δ ~5.5–6.5 ppm) groups .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ion (expected m/z ~380–400, depending on isotopic Br pattern) .

- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., similar to N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide in ).

Q. How to ensure purity and stability during storage?

- Purity : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention time against a certified reference standard .

- Stability : Store at -20°C under inert gas (argon) to prevent oxidation of the acryloyl group. Avoid prolonged exposure to light or moisture due to the carboxylic acid’s hygroscopicity .

Advanced Research Questions

Q. How to design a mechanistic study for its potential enzyme inhibition?

- Experimental Design :

- Target Selection : Prioritize enzymes with known interactions with bromophenyl or acryloyl motifs (e.g., kinases, proteases). Use molecular docking (AutoDock Vina) to predict binding affinity .

- Assay Conditions : Perform dose-response curves (1 nM–100 µM) in triplicate. Include controls (e.g., substrate-only, known inhibitor) and measure IC50 using nonlinear regression .

- Validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How to address discrepancies in biological activity across different batches?

- Troubleshooting :

- Purity Reassessment : Compare HPLC chromatograms and HRMS data across batches to detect impurities (e.g., unreacted precursor or degradation products) .

- Solubility Testing : Evaluate solubility in DMSO, PBS, and cell culture media. Precipitation in assay buffers may falsely reduce apparent activity .

- Structural Confirmation : Use 2D NMR (COSY, HSQC) to rule out stereochemical variations .

Q. What strategies optimize pharmacokinetic profiling in preclinical models?

- In Vivo Design :

- Administration : Dose rodents intravenously (1–10 mg/kg) or orally (10–50 mg/kg) with compound suspended in 0.5% methylcellulose .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Use LC-MS/MS with a lower LOQ of 1 ng/mL for quantification .

- Parameters : Calculate AUC, Cmax, t1/2, and bioavailability. Compare to structurally similar compounds (e.g., 3-(4-Bromophenyl)propionic acid in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.